Product packaging for Methyl 3-phenoxypropanoate(Cat. No.:CAS No. 7497-89-4)

Methyl 3-phenoxypropanoate

Cat. No.: B1362603
CAS No.: 7497-89-4
M. Wt: 180.2 g/mol
InChI Key: VOLURMJMDOHTGE-UHFFFAOYSA-N
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Description

Methyl 3-phenoxypropanoate is a chemical compound for research and development purposes. It is primarily used as a building block and synthetic intermediate in organic chemistry, including the development of pharmaceuticals and agrochemicals. This product is intended for use by qualified laboratory professionals. Please refer to the safety data sheet before handling. Store in a cool, dry, and well-ventilated place.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1362603 Methyl 3-phenoxypropanoate CAS No. 7497-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLURMJMDOHTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324495
Record name Methyl 3-phenoxypropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-89-4
Record name 7497-89-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-phenoxypropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-PHENOXYPROPIONATE
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Advanced Synthetic Methodologies for Methyl 3 Phenylpropanoate and Its Derivatives

Laboratory-Scale Synthesis

A common laboratory synthesis involves the reaction of phenol (B47542) with a methyl 3-halopropanoate, such as methyl 3-bromopropionate, under basic conditions. This reaction, a Williamson ether synthesis, proceeds by the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the methyl ester.

Another viable route is the esterification of 3-phenoxypropanoic acid. This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This is a standard Fischer esterification reaction.

Furthermore, a photocatalytic hydrogen-evolution cross-coupling reaction has been described for the etherification of benzene with alcohols, which can be adapted for the synthesis of phenoxy esters like methyl 3-phenoxypropanoate. amazonaws.com

Industrial-Scale Manufacturing

On an industrial scale, the manufacturing process would be optimized for cost-effectiveness, yield, and safety. The choice of starting materials is crucial; for instance, the reaction between phenol and methyl acrylate in a Michael addition reaction presents a direct and atom-economical route. This process is often catalyzed by a base. The purification of the final product would typically be accomplished through distillation to achieve the desired purity for its intended applications.

Physical and Chemical Properties of Methyl 3 Phenoxypropanoate

Physical Properties

This compound is typically a colorless oil at room temperature. amazonaws.com Its solubility is limited in water but is soluble in common organic solvents. Detailed physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
AppearanceColorless oil amazonaws.com
CAS Number6289-44-7

Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups: the ester and the ether. The ester group can undergo hydrolysis under acidic or basic conditions to yield 3-phenoxypropanoic acid and methanol (B129727). It can also be converted to other functional groups, such as amides, by reacting with amines. For instance, it is used as a starting material for the synthesis of N-hydroxy-3-phenoxypropanamide. ias.ac.in The aromatic ring can undergo electrophilic substitution reactions, and the ether linkage is generally stable but can be cleaved under harsh conditions. A patent details its use as a reactant where it undergoes a Friedel-Crafts acylation reaction. google.com

Advanced Applications in Organic Synthesis and Materials Science Research

Role as an Intermediate in Organic Synthesis

The compound serves as a key starting material in multi-step synthetic pathways. For example, it has been used in the synthesis of ceramide derivatives for potential therapeutic applications. google.com In this context, the phenoxypropanoate moiety is modified through reactions such as Friedel-Crafts acylation to build a more complex molecular architecture. google.com It is also the precursor for N-hydroxy-3-phenoxypropanamide, which can undergo intramolecular cyclization to form benzoxazepinones, a class of compounds with pharmaceutical interest. ias.ac.in

Applications in Materials Science Research

While the primary application of this compound is in organic synthesis, its structural motifs are relevant to polymer chemistry.

There are no specific research findings in the available search results that detail the direct application or role of this compound in the development of thermoplastic elastomers. Thermoplastic elastomers are a class of copolymers that combine the properties of thermoplastics and elastomers. bohrium.com The development of these materials often involves the use of various monomers and plasticizers to achieve desired properties. While esters are sometimes used as plasticizers in polymer formulations, the specific use of this compound in this context is not documented in the provided search results.

Biological Activities and Molecular Mechanisms of Methyl 3 Phenylpropanoate and Derivatives

Pharmaceutical and Biomedical Research Potential

The structural backbone of methyl 3-phenylpropanoate serves as a scaffold for the development of novel therapeutic agents. Modifications to this structure have led to the synthesis of derivatives with enhanced and specific biological activities, opening new avenues for drug discovery.

Anti-inflammatory Properties

Several derivatives of methyl 3-phenylpropanoate have been shown to possess significant anti-inflammatory properties, acting through various molecular mechanisms, primarily involving the modulation of inflammatory cytokines and signaling pathways.

One such derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) , has been identified as a potent anti-cytokine agent. In studies involving lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), MHPAP demonstrated significant inhibition of key inflammatory cytokines. The compound's efficacy is highlighted by its half-maximal inhibitory concentrations (IC₅₀) for various cytokines.

CytokineIC₅₀ (µM)
Interleukin-6 (IL-6)0.85
Interleukin-1β (IL-1β)0.87
Tumor Necrosis Factor-α (TNF-α)1.22
Interleukin-8 (IL-8)1.58
Inhibitory Concentration of MHPAP on Inflammatory Cytokines in LPS-Stimulated PBMCs

The anti-inflammatory action of MHPAP is linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Research has shown that MHPAP inhibits the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation. This effect is achieved without significantly impacting other signaling pathways like those involving c-FOS, ATF-2, and JUN. In silico analyses have further suggested that MHPAP binds effectively to IκB kinase (IKK), a key enzyme in the NF-κB pathway.

Another noteworthy derivative is 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid . In a carrageenan-induced paw edema model in rats, this compound exhibited potent anti-inflammatory effects, particularly after repeated administration. Following a 14-day treatment period, this derivative significantly reduced paw edema at all tested doses (10, 20, and 40 mg/kg). Furthermore, in an LPS-induced systemic inflammation model, repeated treatment with this compound led to a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α. The immunomodulatory effects of this derivative are also evidenced by a marked increase in the levels of the anti-inflammatory cytokine Transforming Growth Factor-β1 (TGF-β1), while levels of Interleukin-10 (IL-10) remained unaffected.

Analgesic Activities

The therapeutic potential of phenylpropanoic acid derivatives extends to pain management, with several compounds demonstrating significant analgesic properties. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit both analgesic and anti-inflammatory effects.

Research into 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid , a derivative structurally related to the selective COX-2 inhibitor celecoxib, has revealed its antinociceptive capabilities. In animal models, this compound has shown dose- and time-dependent analgesic effects against both thermal and chemical stimuli. In the formalin test, which assesses response to persistent pain, the compound significantly decreased hind paw licking time in both the initial (neurogenic) and later (inflammatory) phases. Furthermore, in the plantar test, which measures response to a thermal stimulus, the derivative increased the nociceptive response latency, indicating a reduction in pain sensitivity. These findings suggest that the analgesic action of this compound is likely mediated by both peripheral and supraspinal mechanisms.

Another derivative, dl-2[3-(2'-chlorophenoxy)phenyl] propionic acid (CPP) , has also been studied for its analgesic effects. In acetic acid-induced writhing tests in mice, CPP demonstrated a dose-dependent inhibition of pain response. Its analgesic potency was found to be roughly equivalent to that of ibuprofen and significantly greater than that of aspirin.

Antioxidant Properties

Phenylpropanoids, the parent class of compounds to which methyl 3-phenylpropanoate belongs, are known for their antioxidant capabilities. This activity is crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. The antioxidant effects of these compounds are often attributed to their ability to scavenge free radicals and modulate oxidative stress-related cellular pathways.

Synthetic diphenylpropionamide derivatives have been evaluated for their antioxidant activity. In one study, certain derivatives exhibited significant scavenging of the ABTS radical. The most active compounds, which featured a morpholine ring, showed up to 78.19% radical scavenging activity. These potent derivatives were further tested in a murine macrophage cell line, where they demonstrated a concentration-dependent reduction in the production of reactive oxygen species (ROS) and nitric oxide (NO).

The broader class of phenylpropanoids enhances plant resistance to oxidative stress by detoxifying ROS. This is achieved through the upregulation of key enzymes in the phenylpropanoid biosynthetic pathway, leading to the accumulation of phenolic compounds with strong antioxidative potential. These natural mechanisms provide a basis for the development of phenylpropanoate derivatives as antioxidant agents in biomedical applications.

Anti-tumor and Anticancer Potential

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of methyl 3-phenylpropanoate. Certain quinoxaline derivatives, synthesized from a methyl 3-phenylpropanoate precursor, have shown promising antiproliferative activity against human cancer cell lines.

A series of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related N-alkyl amides were tested for their cytotoxic effects on the HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. A number of these compounds exhibited significant anticancer activity, with IC₅₀ values in the low micromolar range. nih.gov

CompoundIC₅₀ on HCT-116 (µg/mL)IC₅₀ on MCF-7 (µg/mL)
Most Active Quinoxaline Derivatives1.9 - 7.522.3 - 6.62
Doxorubicin (Reference Drug)3.23-
Anticancer Activity of Quinoxaline Derivatives of Methyl 3-Phenylpropanoate nih.gov

The proposed mechanism of action for these quinoxaline derivatives involves the allosteric inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis. nih.gov This suggests that these compounds could serve as potential candidates for the development of targeted cancer therapies. nih.gov

Metabolic Regulation Studies (e.g., lipid metabolism, cell signaling)

The phenylpropanoid pathway is a major part of the secondary metabolism in plants, responsible for the synthesis of a wide range of compounds that play crucial roles in growth, development, and stress response. nih.gov This pathway is intricately linked with primary metabolic pathways, including carbohydrate and lipid metabolism. nih.govmdpi.com

Phenylpropanoids are synthesized from the amino acid phenylalanine, and the pathway branches out to produce lignin, flavonoids, and other phenolic compounds. nih.gov The regulation of this pathway is complex, involving transcriptional control of key enzymes that direct the flow of carbon from primary metabolism into the synthesis of these specialized metabolites. nih.gov For instance, the enzyme 4-coumarate:CoA ligase (4CL) plays a pivotal role in directing metabolic flux towards the biosynthesis of various phenolics by converting coumaric acid and related compounds into their corresponding CoA esters.

In the context of broader metabolic effects, certain compounds derived from the phenylpropanoid pathway have been shown to influence lipid metabolism. For example, capsaicin, which is biosynthetically linked to the phenylpropanoid pathway, has been found to enhance lipid metabolism in the liver and adipose tissue. It achieves this by increasing the expression of genes involved in cholesterol metabolism, fatty acid oxidation, and fatty acid uptake. mdpi.com

The study of phenylpropanoid derivatives also extends to their influence on cellular signaling. As discussed in the anti-inflammatory section, derivatives like MHPAP can selectively inhibit key signaling pathways such as the NF-κB pathway, demonstrating their potential to modulate cellular responses at a molecular level. nih.gov

Antiplatelet Aggregation Activity

Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for the prevention of cardiovascular diseases. Several derivatives of phenylpropanoic acid have been investigated for their ability to inhibit platelet aggregation.

Fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their methyl esters have demonstrated the ability to suppress platelet aggregation. accscience.com In particular, the methyl ester derivatives were found to be more potent than their counterparts with a free carboxyl group. These compounds are believed to exert their antiplatelet effect by inhibiting the activation of glycoprotein (GP) IIa/IIIb receptors on platelets, which are essential for platelet binding to fibrinogen and subsequent aggregation. accscience.com

CompoundIC₅₀ (mmol/L)
Methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid7.5
Methyl ester of 3-[2-fluorophenyl]-2-isoxazoline carboxylic acid12.5
Half-maximal Inhibitory Concentration (IC₅₀) for Platelet Aggregation accscience.com

The broader class of flavonoids, which are products of the phenylpropanoid pathway, are also well-known for their antiplatelet activity. They can inhibit platelet aggregation induced by various agonists like arachidonic acid and collagen. Their mechanisms of action are often multifactorial, including the inhibition of thromboxane formation and antagonism of thromboxane receptors.

Agrochemical and Pest Control Applications

Antifeedant Activity (e.g., against pine weevil Hylobius abietis)

No studies documenting the antifeedant properties of Methyl 3-phenoxypropanoate against Hylobius abietis or any other pest were found.

Acaricidal Properties of Derivatives

There is no available research on the acaricidal (mite-killing) properties of this compound or its derivatives.

Interactions with Biological Systems

Molecular Mechanism of Action at Enzyme and Receptor Levels

The specific molecular mechanism of action for this compound, including its targets at the enzyme and receptor level, has not been elucidated in the available literature.

Interaction with Olfactory Receptors

No data exists detailing the interaction of this compound with any olfactory receptors.

Modulation of Protein Activity

There is no information available describing the ability of this compound to modulate protein activity.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article covering the requested biological activities and molecular mechanisms as outlined. The existing research does not provide in-depth information on its effects on inflammatory cytokines, the NF-κB pathway, enzyme inhibition (such as tyrosinase), or its application as a biochemical probe.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline for "this compound."

To address your interest in this area, it may be beneficial to consider expanding the scope to include derivatives of 3-phenoxypropanoic acid or to focus on a structurally related compound, such as Methyl 3-phenylpropanoate, for which more extensive biological data is available. Please advise if you would like to proceed with an article on a revised subject for which sufficient scientific information is accessible.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Analysis of Structural Features and Biological Efficacy

The biological activity of phenoxypropanoate derivatives is highly dependent on the nature and position of various structural components. Key areas of investigation include the substituents on the aromatic ring, the degree of conjugation within the molecule, the properties of the ester's parent alcohol, and the presence of double bonds.

Effects of Substituents on Aromatic Ring (e.g., chloro, fluoro, methyl)

The type and position of substituents on the aromatic ring of phenoxypropanoate esters can significantly modulate their biological activity. The electronic and steric properties of these substituents play a crucial role in determining the molecule's interaction with its biological target.

Chloro Substituents: The introduction of chlorine atoms to the aromatic ring has been shown to have varied effects on antifungal activity in related phenolic compounds. For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- nii.ac.jpnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, a chlorine atom at the 3-position of the phenoxy ring had a positive effect on antifungal activity against Magnaporthe oryzae. The 2,3-dichloro-phenoxy analogue demonstrated enhanced activity, whereas the 2,5-dichlorophenoxy analogue showed a significant reduction in antifungal efficacy semanticscholar.org. This highlights the importance of the substitution pattern.

Fluoro Substituents: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which share a substituted phenylpropanamide core, the presence of a fluoro group was a key feature of potent TRPV1 antagonists nih.gov. While not directly on a phenoxypropanoate, this suggests that fluorine's high electronegativity and ability to form strong bonds can be beneficial for biological activity.

Methyl Substituents: The introduction of a methyl group can influence activity through steric and electronic effects. In the aforementioned triazole series, the addition of a methyl group to the phenyl ring resulted in a decrease in antifungal activity compared to the unsubstituted parent compound semanticscholar.org. This suggests that increased steric bulk at certain positions can be detrimental to the compound's interaction with its target.

Table 1: Effect of Aromatic Ring Substituents on Antifungal Activity of a Triazole Series with a Phenoxy Moiety

Substituent on Phenoxy RingPositionEffect on Antifungal Activity against M. oryzae
Unsubstituted-Baseline Activity
Chloro3Increased
Di-chloro2,3Increased
Di-chloro2,5Decreased
MethylVariesDecreased

Properties of the Parent Alcohol Part of Esters

The nature of the alcohol moiety in phenoxypropanoate esters can influence their physicochemical properties, such as lipophilicity and solubility, which in turn affects their bioavailability and biological activity. In a study of the antidepressant-like activity of various organic alcohols and esters, a decrease in the alkyl chain length of the alcohol part of phenylacetate esters led to a marked decline in activity nih.gov. Similarly, studies on phenolic acid alkyl esters have shown that their antimicrobial effect generally increases with the increasing length of the alkyl chain in the ester group scispace.comresearchgate.net. For instance, butyl esters of phenolic acids were found to be more effective inhibitors of Bacillus cereus and Saccharomyces cerevisiae than the corresponding methyl esters scispace.com. This suggests that a certain degree of lipophilicity conferred by the alcohol portion is necessary for effective membrane interaction and antimicrobial action.

Table 2: Influence of Parent Alcohol Chain Length on Antimicrobial Activity of Phenolic Acid Esters

Parent AlcoholAlkyl Chain LengthGeneral Effect on Antimicrobial Activity
Methanol (B129727)C1Lower Activity
EthanolC2Intermediate Activity
PropanolC3Higher Activity
ButanolC4Higher Activity

Role of Double Bonds in Biological Activity (e.g., melanogenesis inhibition)

The presence and position of double bonds can be critical for the biological activity of certain molecules. In the context of melanogenesis inhibition, compounds containing a chalcone framework, which features a reactive α,β-unsaturated ketone system (a double bond conjugated to a carbonyl group), have shown significant tyrosinase inhibitory activity nih.gov. The double bond in these structures can act as a Michael acceptor, potentially leading to covalent interactions with the enzyme. However, the reactivity of this double bond can be modulated by the surrounding molecular structure. For instance, in some (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives, the Michael acceptor ability is reduced due to an extended conjugation system and steric hindrance, suggesting that the inhibitory mechanism may not solely rely on covalent modification mdpi.com. In a different context, a study on phenylpropanoid derivatives found that the double bond in the propenyl group of anethole was not directly related to its antifungal potency but was important for the inhibition of drug efflux pumps nii.ac.jpnih.gov. This indicates that double bonds can play diverse roles in biological activity, from direct interaction with a target to influencing cellular transport mechanisms.

Multivariate Analysis and Physicochemical Descriptors (e.g., Hansch Parameters: hydrophobicity, steric, electronic properties)

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, or descriptors. The Hansch analysis is a classic QSAR approach that models biological activity as a function of electronic (e.g., Hammett constants), steric (e.g., Taft's steric parameters), and hydrophobic (e.g., logP) parameters derpharmachemica.come-bookshelf.dejpbs-online.comwalshmedicalmedia.comijpras.com.

Multivariate statistical techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are often used to handle the large number of descriptors that can be calculated for a molecule mdpi.com. These methods can reduce the dimensionality of the data and identify the most important physicochemical properties that govern the biological activity. For example, a multivariate QSPR study on 1,4-dihydropyridine derivatives used 1875 molecular descriptors to build a model that could predict the photosensitivity of these compounds dntb.gov.ua.

The key physicochemical descriptors used in Hansch-type analyses include:

Hydrophobicity (logP or π): This parameter describes the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Properties (σ): The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring, which can affect the molecule's ionization and its ability to participate in electronic interactions with a target.

Steric Properties (Es, MR): Parameters like Taft's steric parameter (Es) or molar refractivity (MR) account for the size and shape of a molecule or its substituents, which can influence its fit into a binding site.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

SAR in Antimicrobial and Antifungal Activities

The structural features of phenoxypropanoate and related phenolic esters have been explored in the context of their antimicrobial and antifungal activities.

For antibacterial activity, studies on phenolic acid alkyl esters have demonstrated that increasing the length of the alkyl chain in the ester moiety generally enhances activity, particularly against Gram-positive bacteria scispace.comnih.gov. This is often attributed to an increase in lipophilicity, which facilitates interaction with and disruption of the bacterial cell membrane. In a study of L-phenylalanine and L-tyrosine esters, the antibacterial activity increased with increasing alkyl chain length, showing a "cut-off" effect at a certain length, beyond which activity decreased nih.gov.

Based on a comprehensive search of available scientific literature, there are no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focusing on the cell permeability and cytokine inhibition of the chemical compound Methyl 3-phenoxypropanoate .

Therefore, the requested article section "6.4. SAR of Cell Permeability and Cytokine Inhibition" for this specific compound cannot be generated. The search did not yield any detailed research findings, data tables, or relevant studies that would be necessary to create a thorough, informative, and scientifically accurate report as per the user's instructions.

Environmental Fate and Biotransformation Pathways

Degradation in Environmental Matrices (e.g., soil, water, sediment)

The persistence of Methyl 3-phenoxypropanoate in the environment is expected to be low due to the lability of its ester group. In environmental matrices such as soil, water, and sediment, the primary degradation mechanism is the rapid hydrolysis to 3-phenoxypropanoic acid and methanol (B129727). This process is analogous to the degradation of other aryloxyphenoxypropionate herbicides like fenoxaprop-ethyl (B166152), which has been observed to degrade with a half-life of less than one day in water-sediment microcosms through hydrolysis. researchgate.net

Following hydrolysis, the resulting 3-phenoxypropanoic acid is subject to microbial degradation. PAA herbicides are primarily metabolized by soil microorganisms. acs.org The rate and extent of this degradation are influenced by various environmental factors, including soil type, pH, moisture, temperature, and the composition of the microbial community. For instance, the degradation of the PAA herbicide mecoprop (B166265) has been shown to be significantly faster in top-soil compared to sub-soil layers, indicating a dependency on the microbial population density and activity.

Microbial Degradation Mechanisms

Microorganisms are central to the complete mineralization of the hydrolysis product, 3-phenoxypropanoic acid. Bacteria, in particular, have evolved specific enzymatic pathways to utilize phenoxyalkanoic acids as a source of carbon and energy. nih.gov

The most well-documented pathway for the microbial degradation of PAA herbicides begins with the cleavage of the ether-linked side chain, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase. nih.gov This initial step removes the propanoate side chain from the aromatic ring, yielding a corresponding phenol (B47542) and glyoxylate. nih.gov The resulting phenol then undergoes further degradation, typically involving hydroxylation and subsequent aromatic ring cleavage by other dioxygenases, channeling the metabolites into central metabolic pathways like the Krebs cycle.

While specific pathways for 3-phenoxypropanoic acid are not detailed, the degradation of the structurally distinct (lacking an ether bond) compound 3-phenylpropionic acid has been elucidated in Escherichia coli K-12. mdpi.com This pathway is initiated by a dioxygenase that attacks the aromatic ring, leading to a dihydrodiol, which is then rearomatized and subjected to meta-cleavage. mdpi.com Another proposed pathway for 3-phenylpropionic acid in some bacteria involves dehydrogenation of the side chain to form cinnamic acid, which is then further metabolized. mdpi.com In other organisms, a pathway analogous to fatty acid β-oxidation shortens the side chain to form benzoic acid. researchgate.net

Pathway TypeKey Enzyme/ProcessInitial Substrate (Analogue)Key Intermediate(s)Final Products
Side-Chain Cleavage α-ketoglutarate-dependent dioxygenase (TfdA)2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichlorophenol, GlyoxylateCO2, Water, Biomass
Ring Dioxygenation Dioxygenase3-Phenylpropionic acid (in E. coli)Dihydrodiol, 2,3-DihydroxyphenylpropionateKrebs Cycle Intermediates
Dehydrogenation Dehydrogenase3-Phenylpropionic acidCinnamic acid, Phenyllactic acidMineralization Products
β-Oxidation β-oxidation enzymes3-Phenylpropionic acidBenzoic acid, CatecholMineralization Products

The genetic basis for the degradation of PAA herbicides is well-established and centers around the tfdA gene and its analogues (tfdAα). nih.gov The tfdA gene encodes the α-ketoglutarate-dependent dioxygenase responsible for the initial cleavage of the ether linkage in compounds like 2,4-D and MCPA. nih.gov This gene is often located on mobile genetic elements such as plasmids, which facilitates its dissemination among different bacterial species through horizontal gene transfer. nih.gov The transfer of tfdA genes into recipient strains that can degrade phenols can create novel metabolic pathways, significantly enhancing the degradation rate of phenoxyacetic acids in soil. nih.gov The presence and expression of these genes are critical for the intrinsic capacity of a soil or water environment to break down PAA contaminants. Based on sequence similarity, tfdA-like genes are categorized into different classes, with class I and class III genes being frequently associated with PAA degradation in soil environments.

Since 3-phenoxypropanoic acid is a chiral compound, its microbial degradation is often enantioselective. This phenomenon, where microorganisms preferentially metabolize one enantiomer over the other, has been extensively documented for chiral 2-phenoxypropionic acid herbicides such as mecoprop (MCPP) and dichlorprop (B359615) (DCPP). acs.orgresearchgate.net

In soil studies, the degradation of racemic MCPP and DCPP proceeds enantioselectively, with the (S)-enantiomers often degrading more rapidly than the herbicidally active (R)-enantiomers. acs.org This selectivity is a direct result of the stereospecificity of the microbial enzymes involved in the degradation pathway. researchgate.net For example, a bacterial consortium containing Alcaligenes denitrificans was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer unaffected. oup.comresearchgate.net The specific enantioselectivity (preference for R- or S-enantiomer) can vary depending on the microbial species present and environmental conditions such as oxygen availability. researchgate.net

Hydrolysis Pathways in Aquatic and Sediment Systems

In aquatic environments, the primary transformation pathway for this compound is hydrolysis of the ester bond. This reaction can be both chemical (abiotic) and biological (enzymatic). Studies on the analogous compound fenoxaprop-ethyl in water-sediment systems show that hydrolysis is the main initial degradation pathway. researchgate.net The rate of this hydrolysis is significantly influenced by the presence of microorganisms, indicating that enzymatic processes are a major contributor. The degradation rate of fenoxaprop-ethyl was also found to increase with higher water content in the sediment, highlighting the role of water in the hydrolytic cleavage. researchgate.net The resulting 3-phenoxypropanoic acid is more water-soluble and becomes available for microbial degradation within the water column and sediment.

Bioremediation Potential

The ability of various microorganisms to degrade phenoxyalkanoic acids makes them excellent candidates for the bioremediation of contaminated environments. researchgate.net Bioremediation strategies harness the metabolic capabilities of bacteria and fungi to transform these contaminants into less toxic substances. acs.orgprakritimitrango.com Strains such as Cupriavidus oxalaticus X32 have demonstrated the ability to completely degrade high concentrations of PAA herbicides, even under alkaline conditions. acs.org The isolation of potent degrading bacteria, like Stenotrophomonas maltophilia, which can utilize a range of PAA herbicides as a sole carbon and energy source, further underscores the potential for bioaugmentation approaches in contaminated aquifers and soils. nih.govresearchgate.net Furthermore, understanding the genetic basis of degradation, such as the role of tfdA genes, opens possibilities for genetic engineering and monitoring the bioremediation potential of indigenous microbial communities. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic properties of a molecule. For methyl 3-phenoxypropanoate, these calculations would provide a detailed picture of its geometry and electron distribution.

A typical study would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the ether and ester groups, while the hydrogen atoms would exhibit positive potential. Theoretical investigations into the reactions of other organic molecules, such as the cycloaddition of nitroalkenes, have successfully used quantum chemical calculations to map reaction pathways and determine the nature of electronic interactions. chemicalize.com

Molecular Dynamics Simulations (e.g., ligand-metal interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies involving this compound as a ligand are not documented in the searched literature, this technique is invaluable for exploring its interactions with other chemical species, such as metal ions. chemicalize.com

In a hypothetical MD simulation of this compound interacting with a metal ion, the first step would be to define a force field—a set of parameters that describes the potential energy of the system. The simulation would then solve Newton's equations of motion for the system, providing a trajectory that details the position and velocity of every atom over the simulation period.

This approach would allow researchers to investigate:

Coordination Modes: The simulation could reveal the preferred way the molecule binds to a metal center. The oxygen atoms of the ester and ether groups are the most likely coordination sites.

Binding Stability: By calculating the binding free energy between the ligand and the metal, the stability of the resulting complex can be quantified.

Conformational Changes: The simulation would show how the molecule's shape and flexibility are affected upon binding to the metal.

Such simulations are crucial in fields like materials science and bioinorganic chemistry for designing novel complexes with specific properties. chemicalize.comua.es The accuracy of these simulations depends heavily on the quality of the force field parameters used to describe the complex interactions between the ligand and the metal. chemicalize.com

Prediction of Physicochemical Properties (e.g., TPSA, LogP, Rotatable Bonds)

Although experimental data may be limited, key physicochemical properties of this compound can be accurately estimated using computational algorithms. These properties are critical for predicting a molecule's behavior in various chemical and biological systems. Online computational tools, such as Chemicalize, provide structure-based predictions for these important descriptors. chem960.com

The predicted properties help in evaluating the molecule's potential applications. For instance, the Topological Polar Surface Area (TPSA) is a good indicator of a molecule's ability to permeate cell membranes. The octanol-water partition coefficient (LogP) measures its hydrophobicity, which influences its solubility and environmental distribution. The number of rotatable bonds indicates the molecule's conformational flexibility. chem960.com

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance
Formula C₁₀H₁₂O₃ ---
Molecular Weight 180.20 g/mol ---
Topological Polar Surface Area (TPSA) 35.53 Ų Bioavailability, transport properties
LogP (Octanol-Water Partition Coefficient) 2.03 Lipophilicity, solubility
Number of Rotatable Bonds 5 Molecular flexibility
Hydrogen Bond Acceptors 3 Intermolecular interactions
Hydrogen Bond Donors 0 Intermolecular interactions

Data sourced from predictions generated by Chemicalize.

Theoretical Studies of Reaction Mechanisms

Theoretical studies are essential for elucidating the detailed step-by-step pathways of chemical reactions, including identifying intermediates and transition states that are often difficult to observe experimentally. For this compound, computational methods could be used to investigate various reaction mechanisms, such as its synthesis, hydrolysis, or oxidation.

For example, a theoretical study of its oxidation could map out the potential energy surface for its reaction with an oxidant like the hydroxyl radical. Such studies on other esters have shown that the reaction often proceeds via hydrogen abstraction from the carbon atoms adjacent to the ether or ester oxygen. Computational modeling can determine the activation energy for abstraction at each possible site, thereby predicting the most likely initial step of the degradation pathway. These studies often employ quantum mechanical methods to accurately model the breaking and forming of chemical bonds.

Similarly, the mechanism of ester hydrolysis (either acid or base-catalyzed) can be modeled to understand the energetics of the tetrahedral intermediate formation and subsequent collapse to products. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified, providing a deeper understanding of the molecule's stability and reactivity.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR, FTIR, HRMS)

Spectroscopic methods are indispensable for the structural elucidation of Methyl 3-phenoxypropanoate, providing detailed information about its atomic composition and bonding arrangement.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is the cornerstone of molecular structure determination.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the phenoxy group, the two methylene (B1212753) groups (-CH₂-) of the propanoate chain, and the methyl ester protons (-OCH₃).

¹³C NMR complements ¹H NMR by detecting the carbon backbone of the molecule. Each unique carbon atom in the phenoxy ring, the propanoate chain (including the carbonyl carbon), and the methyl ester group would yield a distinct signal, confirming the carbon framework of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by specific absorption bands, including a strong carbonyl (C=O) stretch from the ester group (typically around 1735 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and aromatic C=C stretching bands from the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₀H₁₂O₃) and distinguish it from other isobaric compounds.

Table 1: Exemplar Spectroscopic Data for this compound (Note: This table is illustrative, as specific experimental data is not widely published.)

TechniqueExpected Key Signals / Values
¹H NMRAromatic protons (phenoxy group), two distinct methylene signals (propanoate chain), one methyl signal (ester group)
¹³C NMRSignals for aromatic carbons, methylene carbons, methyl carbon, and a carbonyl carbon
FTIR (cm⁻¹)~1735 (C=O stretch), ~1600 & ~1500 (Aromatic C=C stretch), ~1250 & ~1050 (C-O stretch)
HRMS (m/z)Exact mass for [M+H]⁺ or [M+Na]⁺ corresponding to the formula C₁₀H₁₂O₃

Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating this compound from complex mixtures, identifying it, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for the analysis of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for separating and quantifying this compound. Detection would typically be achieved using an ultraviolet (UV) detector, leveraging the aromatic ring's UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. This compound could be analyzed by GC-MS, where the gas chromatograph separates it from other volatile components before it enters the mass spectrometer. The mass spectrometer provides a fragmentation pattern, or "fingerprint," that allows for definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly sensitive and selective technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. LC-MS/MS is particularly useful for detecting and quantifying trace levels of the compound in complex environmental or biological samples.

Isotopic Labeling Studies (e.g., ¹⁴C tracking for degradation products)

Isotopic labeling is a powerful method for tracing the metabolic and environmental fate of a compound. By synthesizing this compound with a radioactive isotope like Carbon-14 (¹⁴C) at a specific position (e.g., in the aromatic ring or the propanoate chain), researchers can track its movement and transformation. Analysis of degradation products containing the ¹⁴C label can elucidate the compound's breakdown pathways, whether through microbial action or other environmental processes. This technique provides definitive evidence of the origin of metabolic fragments.

Techniques for Environmental Fate Studies (e.g., Real-time PCR for gene proliferation, Denaturing Gradient Gel Electrophoresis)

Understanding the environmental impact of this compound involves studying its interaction with microbial communities.

Real-time Polymerase Chain Reaction (qPCR) : If specific microorganisms are identified that can degrade this compound, qPCR can be used to study the effect of the compound on their populations. springernature.comnih.gov By designing primers for genes involved in the degradation pathway, researchers can quantify the expression of these genes when the microbial community is exposed to the compound. researchgate.netresearchgate.net An increase in the copy number of these specific genes can indicate microbial adaptation and proliferation in response to the presence of this compound. researchgate.net

Denaturing Gradient Gel Electrophoresis (DGGE) : DGGE is a molecular fingerprinting technique used to assess changes in microbial community structure. researchgate.netresearchgate.net DNA is extracted from environmental samples (e.g., soil or water) exposed to this compound and a control group. nih.gov The 16S rRNA gene is amplified via PCR and the products are separated on a DGGE gel. nih.gov Changes in the banding patterns between the control and treated samples can reveal shifts in microbial diversity, indicating which bacterial populations may be inhibited or enriched by the presence of the compound. researchgate.netpsecommunity.org

Emerging Research Frontiers and Future Prospects for Methyl 3 Phenylpropanoate

Development of Novel Therapeutic Agents

Currently, there is a notable absence of specific research into the development of novel therapeutic agents directly derived from or utilizing Methyl 3-phenoxypropanoate. A thorough review of scientific literature and clinical trial databases does not yield significant findings in this area. While related compounds, such as other propanoates, have been investigated for various biological activities, specific data on the therapeutic potential of this compound remains to be established. Future research could potentially explore this compound's structure for possible interactions with biological targets, but as of now, it is not a prominent candidate in therapeutic development.

Innovations in Green Chemistry Synthesis Routes

Comprehensive Environmental Impact Assessments

Comprehensive environmental impact assessments are crucial for understanding the potential effects of a chemical on ecosystems. Such assessments typically include studies on biodegradability, aquatic toxicity, and potential for bioaccumulation. For this compound, there is a lack of publicly available, comprehensive environmental impact data. While general predictions can be made based on its chemical structure, specific experimental data from standardized ecotoxicological studies are not found in the accessible scientific literature. Therefore, a detailed and data-supported assessment of its environmental fate and effects cannot be provided at this time.

Integration with Systems Biology and Metabolomics Research

Systems biology and metabolomics are fields that aim to understand the complex interactions within biological systems, often by studying the complete set of small-molecule metabolites (the metabolome). There is no evidence in the current scientific literature to suggest that this compound is a significant metabolite in any biological system studied to date, nor is it being used as a tool or standard in systems biology or metabolomics research. As such, there are no research findings or datasets that integrate this compound into these advanced fields of study.

Q & A

Q. What are the established synthetic routes for Methyl 3-phenoxypropanoate, and how do reaction conditions affect yield and purity?

Methodological Answer: this compound is typically synthesized via esterification of 3-phenoxypropanoic acid with methanol under acidic catalysis. Key variables include temperature, catalyst concentration, and reaction time. For example:

  • Acid-catalyzed esterification : Use H₂SO₄ (0.5–1.0 M) at 60–80°C for 6–12 hours, achieving yields of 70–85% .
  • Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes with comparable yields .

Q. Critical Considerations :

  • Monitor byproducts (e.g., unreacted acid or dimerization products) via GC-MS or HPLC.
  • Purity optimization requires post-synthesis purification (e.g., fractional distillation or column chromatography) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystTemp (°C)Time (h)Yield (%)Purity (%)
ConventionalH₂SO₄80127892
Microwave-assistedH₂SO₄800.58294

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Dissolve in deuterated chloroform (CDCl₃) to observe key signals:
    • Ester methyl group: δ 3.6–3.8 ppm (¹H), δ 50–55 ppm (¹³C).
    • Phenoxy aromatic protons: δ 6.8–7.3 ppm (¹H) .
  • IR Spectroscopy : Confirm ester C=O stretch at 1740–1760 cm⁻¹ and aryl-O-C absorption at 1240–1280 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 180 and fragmentation peaks (e.g., loss of CH₃OH at m/z 148) .

Data Validation : Cross-reference with NIST Chemistry WebBook for spectral libraries .

Advanced Research Questions

Q. What experimental designs are appropriate for studying the thermal decomposition mechanisms of this compound?

Methodological Answer: Pyrolysis studies (520–737 K) reveal retro-Michael elimination pathways:

  • Gas-phase pyrolysis : Conduct in a quartz reactor under inert gas flow (N₂/Ar). Analyze products via GC-MS .
  • Key products : Acrylic acid and phenol derivatives, confirming a four-membered cyclic transition state .

Q. Table 2: Pyrolysis Conditions and Products

Temp (K)Pressure (atm)Major ProductsMechanism
6201.0Acrylic acid, PhenolRetro-Michael elimination
7001.0CO, Benzene derivativesRadical decomposition

Analytical Challenges : Differentiate between competing pathways (e.g., radical vs. concerted mechanisms) using kinetic isotope effects or computational modeling .

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for ester hydrolysis or nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction rates .
  • Database Integration : Cross-validate computational results with PubChem or NIST data .

Limitations : Accuracy depends on basis set selection and solvent model parameters.

Q. What strategies resolve contradictions in physicochemical data from different databases for this compound?

Methodological Answer: Discrepancies in melting points or spectral data arise from measurement protocols or impurities.

  • Case Study : Reported melting points range from 85–89°C (Kanto Reagents) vs. 82–84°C (NIST) .
  • Resolution :
    • Re-measure properties using standardized protocols (e.g., ASTM E794 for melting points).
    • Validate purity via elemental analysis or high-resolution MS.
    • Consult peer-reviewed literature over vendor databases .

Q. What safety protocols and waste management practices are critical for handling this compound?

Methodological Answer:

  • Safety : Use PPE (gloves, goggles) and fume hoods to prevent inhalation/contact. Monitor for H303 (harmful if swallowed) and H313 (skin irritation) .
  • Waste Disposal : Neutralize acidic byproducts before transferring to licensed waste management facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.